molecular formula C32H64N4O2 B12560897 3,3'-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) CAS No. 182912-85-2

3,3'-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea)

Cat. No.: B12560897
CAS No.: 182912-85-2
M. Wt: 536.9 g/mol
InChI Key: IZXOPBRBPFOKBI-LOYHVIPDSA-N
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Description

3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is a complex organic compound featuring a cyclohexane ring substituted with two dodecylurea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) typically involves the reaction of cyclohexane derivatives with dodecylurea under specific conditions. One common method includes the use of cyclohexane-1,2-diamine as a starting material, which is then reacted with dodecyl isocyanate in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted urea and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is unique due to its specific substitution pattern and the presence of long dodecyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

182912-85-2

Molecular Formula

C32H64N4O2

Molecular Weight

536.9 g/mol

IUPAC Name

1-dodecyl-3-[(1R,2R)-2-(dodecylcarbamoylamino)cyclohexyl]urea

InChI

InChI=1S/C32H64N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-33-31(37)35-29-25-21-22-26-30(29)36-32(38)34-28-24-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H2,33,35,37)(H2,34,36,38)/t29-,30-/m1/s1

InChI Key

IZXOPBRBPFOKBI-LOYHVIPDSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1CCCCC1NC(=O)NCCCCCCCCCCCC

Origin of Product

United States

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